

Lancotrione: A Technical Guide to an Aroylcyclohexanedione Herbicide

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Compound of Interest

Compound Name: Lancotrione

Cat. No.: B608446

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Introduction

Lancotrione is a selective, post-emergence herbicide belonging to the aroylcyclohexanedione chemical class, specifically the triketone subclass.^{[1][2]} Developed by Ishihara Sangyo Kaisha, it was first announced in 2016 and commercialized in 2019, primarily for the control of grass weeds in rice cultivation.^{[1][2]} **Lancotrione** is typically formulated as a sodium salt.^[3] Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway in plants.^{[1][2]} This inhibition leads to a cascade of effects, ultimately causing bleaching of the foliage and plant death.^[4]

Physicochemical Properties

Property	Value	Reference
IUPAC Name	2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione	[2]
Chemical Formula	C ₁₉ H ₂₁ ClO ₈ S	[2]
Molar Mass	444.88 g·mol ⁻¹	[2]
Density	1.47 g/cm ³	[2]
CAS Number	1486617-21-3	[2]

Mechanism of Action: HPPD Inhibition

Lancotrione's mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1] HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants.[4]

The inhibition of HPPD by **lancotrione** leads to:

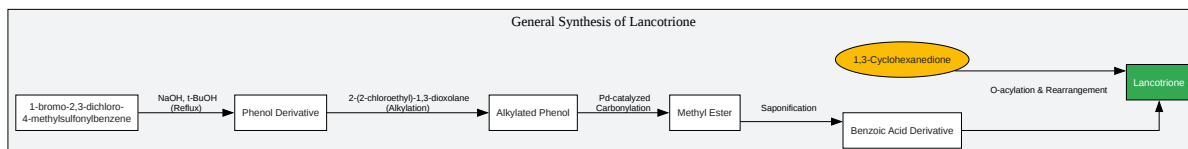
- **Depletion of Homogentisate (HGA):** The direct consequence of HPPD inhibition is the lack of HGA production.
- **Disruption of Plastoquinone and Tocopherol Biosynthesis:** Without HGA, the plant cannot synthesize plastoquinones, which are essential electron carriers in the photosynthetic electron transport chain, or tocopherols, which are important antioxidants.[4]
- **Inhibition of Carotenoid Biosynthesis:** Plastoquinone is a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. Its absence halts the production of carotenoids.[4]
- **Chlorophyll Bleaching and Plant Death:** Carotenoids protect chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms (white foliage) of HPPD-inhibiting herbicides. This

Signaling Pathway of HPPD Inhibition



Synthesis of Lancotrione

General Synthetic Pathway



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Caption: General synthetic route for **lancotrione**.

Quantitative Data: In Vitro HPPD Inhibition

While specific peer-reviewed data for the half-maximal inhibitory concentration (IC₅₀) of **lancotrione** against HPPD is not readily available, the table below presents data for other triketone HPPD inhibitors, providing a comparative context for its potential potency. The IC₅₀ values are typically determined against *Arabidopsis thaliana* HPPD (AtHPPD).

Compound	Chemical Class	IC ₅₀ (nM) vs. AtHPPD	Reference
Fenquinotrione	Triketone	44.7	[6]
Mesotrione	Triketone	283	[7]
Sulcotrione	Triketone	250	[8]
Tembotrione	Triketone	-	-
Benzobicyclon	Triketone	-	-
Tefuryltrione	Triketone	-	-
Lancotrione	Triketone	Data Not Available	

Note: The absence of a value indicates that specific, directly comparable data was not found in the searched literature.

Herbicidal Efficacy

Lancotrione demonstrates effective control of various grass weeds in rice paddies.^[1] A patent for a herbicidal composition containing **lancotrione**-sodium salt reports its efficacy against barnyard grass (*Echinochloa crus-galli*) and large crabgrass (*Digitaria sanguinalis*).^[3]

Experimental Protocols

This protocol outlines a general method for determining the inhibitory activity of a compound against HPPD, which can be adapted for **lancotrione**.

1. Materials and Reagents:

- Recombinant *Arabidopsis thaliana* HPPD (AtHPPD) enzyme
- 4-hydroxyphenylpyruvate (HPP) substrate
- Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
- Cofactors: Ascorbate and Fe(II)
- Test compound (**Lancotrione**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Spectrophotometer or fluorometer

2. Procedure:

- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Perform serial dilutions of the stock solution to create a range of test concentrations.
- In a 96-well plate, add the assay buffer, AtHPPD enzyme, and cofactors to each well.

- Add the different concentrations of the test compound to the respective wells. Include a control with solvent only.
- Initiate the enzymatic reaction by adding the HPP substrate to all wells.
- Incubate the plate at a controlled temperature (e.g., 25°C).
- Monitor the reaction progress by measuring the absorbance or fluorescence of the product (homogentisate) over time.
- Calculate the initial reaction rates for each concentration.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol describes a general procedure for evaluating the herbicidal efficacy of **lancotrione** on whole plants in a greenhouse setting.

1. Plant Material and Growth Conditions:

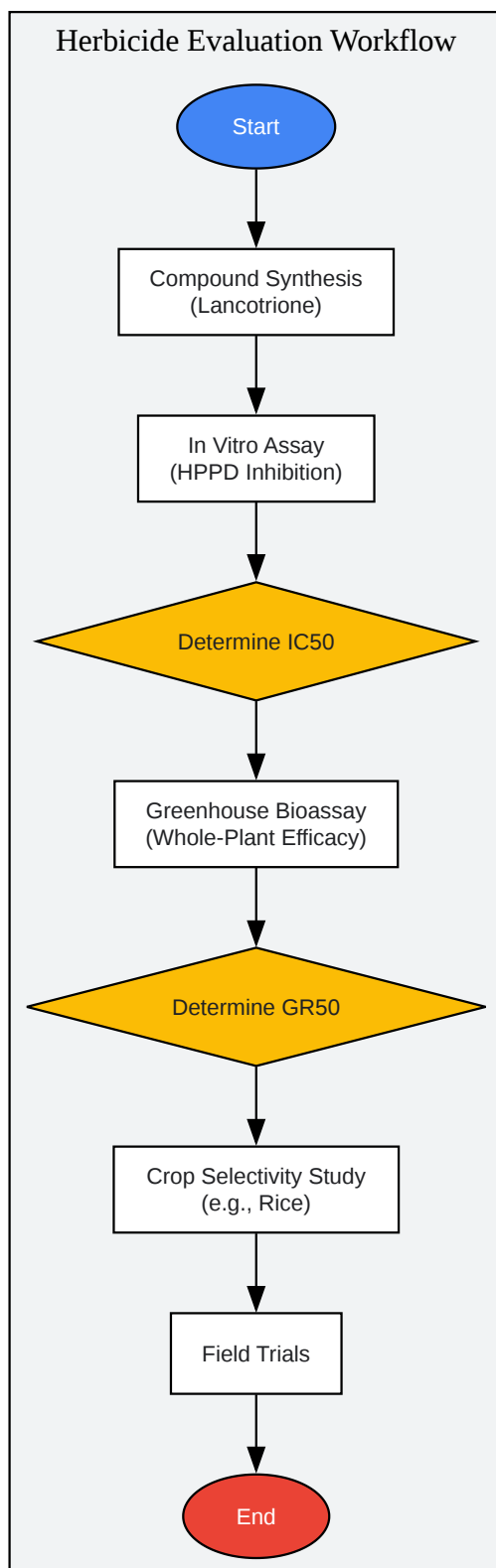
- Target weed species (e.g., *Echinochloa crus-galli*) and rice (*Oryza sativa*) for selectivity assessment.
- Pots filled with a suitable soil mix.
- Greenhouse with controlled temperature, humidity, and photoperiod.

2. Experimental Procedure:

- Sow seeds of the weed and rice plants in separate pots.
- Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
- Prepare a stock solution of **lancotrione** formulated for spraying.
- Create a series of dilutions to test different application rates (e.g., g a.i./ha).

- Apply the herbicide solutions to the plants using a laboratory track sprayer to ensure uniform coverage. Include an untreated control group.
- Return the treated plants to the greenhouse and maintain optimal growth conditions.
- Visually assess the herbicidal effects (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
- At the end of the experiment, harvest the above-ground biomass of the plants.
- Determine the fresh and/or dry weight of the biomass.
- Calculate the percentage of growth reduction compared to the untreated control.
- Determine the effective dose for 50% growth reduction (ED50 or GR50) by fitting the data to a dose-response curve.

Experimental Workflow for Herbicide Evaluation



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Caption: A typical workflow for the evaluation of a new herbicide.

Conclusion

Lancotrione is a promising aroylcyclohexanedione herbicide that provides effective control of key grass weeds in rice through the inhibition of the HPPD enzyme. Its mechanism of action is well-understood and characteristic of the triketone chemical class, leading to distinctive bleaching symptoms in susceptible plants. While specific quantitative data on its inhibitory potency and herbicidal efficacy in the public domain is limited, the provided experimental protocols offer a robust framework for its evaluation and comparison with other HPPD-inhibiting herbicides. Further research and publication of data will be crucial for a more comprehensive understanding of its performance and potential applications in integrated weed management programs.

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